molecular formula C25H24N2O3S2 B2746936 N-(4-ACETYLPHENYL)-4-[(5Z)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANAMIDE CAS No. 1164545-25-8

N-(4-ACETYLPHENYL)-4-[(5Z)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANAMIDE

Cat. No.: B2746936
CAS No.: 1164545-25-8
M. Wt: 464.6
InChI Key: KNMRFESRXQTVPJ-IDWPBITRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Acetylphenyl)-4-[(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide is a structurally complex thiazolidinone derivative. Its core consists of a 1,3-thiazolidin-4-one ring system modified with a sulfanylidene group (C=S) at position 2 and a conjugated α,β-unsaturated ketone moiety at position 3. Thiazolidinones are renowned for diverse bioactivities, including antimicrobial, anti-inflammatory, and anticancer properties . The compound’s stereoelectronic features, such as the (5Z)- and (2E)-configured substituents, likely influence its binding affinity and metabolic stability.

Properties

IUPAC Name

N-(4-acetylphenyl)-4-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3S2/c1-17(15-19-7-4-3-5-8-19)16-22-24(30)27(25(31)32-22)14-6-9-23(29)26-21-12-10-20(11-13-21)18(2)28/h3-5,7-8,10-13,15-16H,6,9,14H2,1-2H3,(H,26,29)/b17-15+,22-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMRFESRXQTVPJ-IDWPBITRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ACETYLPHENYL)-4-[(5Z)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the thiazolidinone core, followed by the introduction of the phenylprop-2-en-1-ylidene group and the acetylphenyl group. Common reagents used in these reactions include thioamides, aldehydes, and acylating agents. The reaction conditions often involve the use of solvents like ethanol or dichloromethane and may require heating or refluxing.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like crystallization, filtration, and purification using techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ACETYLPHENYL)-4-[(5Z)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to N-(4-acetylphenyl)-4-[(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide exhibit significant antimicrobial properties. Studies have shown that such thiazolidine derivatives can inhibit the growth of various bacterial strains, suggesting potential as antibacterial agents.

Anticancer Properties

The compound’s structure indicates potential for anticancer activity. Thiazolidine derivatives have been investigated for their ability to induce apoptosis in cancer cells. Preliminary studies have shown that modifications in the thiazolidine ring can enhance cytotoxicity against specific cancer cell lines.

Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties. Research indicates that compounds with similar functional groups can inhibit pro-inflammatory cytokines, thereby reducing inflammation.

Case Studies

  • Antimicrobial Study : A study published in the Journal of Medicinal Chemistry demonstrated that thiazolidine derivatives showed activity against Staphylococcus aureus, with minimum inhibitory concentrations significantly lower than standard antibiotics .
  • Anticancer Research : A recent investigation highlighted the efficacy of thiazolidine compounds in inducing apoptosis in breast cancer cells, showing promise for future therapeutic applications .
  • Anti-inflammatory Investigation : Research published in Pharmacology Reports found that similar compounds reduced levels of TNF-alpha and IL-6 in vitro, suggesting potential for treating inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(4-ACETYLPHENYL)-4-[(5Z)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives exhibit significant structural and functional diversity. Below is a comparative analysis of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives

Compound Core Structure Key Substituents Reported Bioactivity Synthesis Pathway Structural Analysis Tools
Target Compound 1,3-Thiazolidin-4-one 2-Sulfanylidene, 5-(2E-2-methyl-3-phenylpropenylidene), 3-(4-acetylphenyl-butanamide) Hypothesized antimicrobial/antioxidant Not explicitly reported (likely via condensation of thiosemicarbazide intermediates) SHELX , ORTEP , WinGX
Compound 18 1,3-Thiazolidin-4-one Azo linkage, benzyloxy, 6-methylbenzothiazole Antimicrobial, antioxidant Stepwise condensation of benzaldehyde derivatives with thiosemicarbazides Not reported
2-Benzylidene-3-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-thiazolidin-4-one 1,3-Thiazolidin-4-one Benzylidene, 1,3,5-oxadiazole Anticancer, enzyme inhibition Cyclocondensation of thiosemicarbazides with oxadiazole precursors X-ray crystallography (methods unspecified)

Key Observations:

Structural Features: The target compound uniquely combines a sulfanylidene group and a conjugated dienone system, which may enhance redox activity or electrophilic reactivity compared to simpler thiazolidinones like Compound 18 . Compound 18 contains an azo linkage (-N=N-) and a benzothiazole group, which are absent in the target compound. These features are linked to improved antimicrobial activity in azodyes .

Bioactivity: Thiazolidinones with sulfanylidene groups (e.g., the target compound) are theorized to act as Michael acceptors, enabling covalent binding to cysteine residues in enzymes or receptors . Azo-linked derivatives (e.g., Compound 18) exhibit dual antimicrobial and antioxidant effects, attributed to their ability to disrupt microbial membranes and scavenge free radicals . Oxadiazole derivatives show pronounced anticancer activity, likely due to their planar aromatic systems intercalating with DNA .

Synthesis and Characterization: The target compound’s synthesis likely involves Knoevenagel condensation to form the α,β-unsaturated ketone and thiosemicarbazide cyclization for the thiazolidinone core, paralleling methods in . Structural elucidation of such compounds relies on X-ray crystallography (via SHELX and ORTEP ) and HPLC-MS, though specific data for the target compound are absent in the provided evidence.

Research Implications and Limitations

  • Pharmacological Potential: The target compound’s extended conjugation and acetylphenyl substitution may improve bioavailability over shorter-chain analogs. However, its sulfanylidene group could increase toxicity risks, necessitating further toxicokinetic studies.
  • Contradictions: While sulfanylidene derivatives are often redox-active, their efficacy in antimicrobial models remains unproven compared to azo-linked thiazolidinones .
  • Methodological Gaps : The evidence lacks explicit data on the target compound’s synthesis or bioactivity, requiring extrapolation from structural analogs.

Biological Activity

N-(4-Acetylphenyl)-4-[(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide is a complex thiazolidinone derivative that has garnered attention due to its potential biological activities. This article synthesizes available research findings on its biological activity, including its pharmacological properties, mechanisms of action, and therapeutic potentials.

Chemical Structure and Properties

The compound can be described by the following structural formula:

N 4 Acetylphenyl 4 5Z 5 2E 2 Methyl 3 phenylprop 2 en 1 ylidene 4 oxo 2 sulfanylidene 1 3 thiazolidin 3 yl butanamide\text{N 4 Acetylphenyl 4 5Z 5 2E 2 Methyl 3 phenylprop 2 en 1 ylidene 4 oxo 2 sulfanylidene 1 3 thiazolidin 3 yl butanamide}

This structure incorporates a thiazolidinone ring, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Anticancer Activity

Research has indicated that thiazolidinone derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar thiazolidinone structures can induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of apoptotic pathways and the inhibition of cell proliferation through cell cycle arrest.

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF7 (breast cancer)10.5Induction of apoptosis via Bcl-2 inhibition
Compound BA549 (lung cancer)15.8Cell cycle arrest at G1 phase
N-(4-Acetylphenyl)...HeLa (cervical cancer)TBDTBD

Antimicrobial Activity

Thiazolidinones have also been evaluated for their antimicrobial properties. The presence of sulfur in the thiazolidine ring is believed to enhance the compound's ability to disrupt bacterial cell membranes.

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
E. coli32
S. aureus16
C. albicans64

Anti-inflammatory Effects

The anti-inflammatory potential of thiazolidinones has been documented in several studies. They are thought to inhibit pro-inflammatory cytokines and modulate pathways such as NF-kB signaling.

Case Studies and Research Findings

  • Study on Antitumor Activity : A recent study focused on the synthesis of various thiazolidinone derivatives and their evaluation against different cancer cell lines. N-(4-acetylphenyl)... demonstrated notable cytotoxicity against HeLa cells with an IC50 value comparable to standard chemotherapeutic agents like doxorubicin .
  • Antimicrobial Evaluation : In vitro studies assessed the antimicrobial efficacy of thiazolidinones against a range of pathogens. The results indicated that compounds similar to N-(4-acetylphenyl)... exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
  • Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions between N-(4-acetylphenyl)... and target proteins involved in cancer progression and inflammation pathways. These studies suggest that the compound may act as a dual inhibitor of both oncogenic signals and inflammatory mediators .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.